molecular formula C11H11BrClNO B8016034 3-Bromo-4-chloro-N-(1-methylcyclopropyl)benzamide

3-Bromo-4-chloro-N-(1-methylcyclopropyl)benzamide

Cat. No.: B8016034
M. Wt: 288.57 g/mol
InChI Key: UBYFXFHZWZAXAJ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-(1-methylcyclopropyl)benzamide is an organic compound characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-N-(1-methylcyclopropyl)benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 3 and 4 positions, respectively.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is often employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

3-Bromo-4-chloro-N-(1-methylcyclopropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It may be used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-N-(1-methylcyclopropyl)benzamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-N-(cyclopropyl)benzamide
  • 3-Bromo-4-chloro-N-(1-methylcyclohexyl)benzamide
  • 3-Bromo-4-chloro-N-(1-methylcyclobutyl)benzamide

Uniqueness

3-Bromo-4-chloro-N-(1-methylcyclopropyl)benzamide is unique due to the presence of the 1-methylcyclopropyl group, which can impart distinct steric and electronic properties compared to similar compounds with different cycloalkyl groups. This uniqueness can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-bromo-4-chloro-N-(1-methylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c1-11(4-5-11)14-10(15)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYFXFHZWZAXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)C2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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